Ethyl 2-(4-cyanophenyl)-3-oxobutanoate
Overview
Description
Ethyl 2-(4-cyanophenyl)-3-oxobutanoate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to an ethyl ester and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-cyanophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 4-cyanobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts such as iron phthalocyanine can further enhance the efficiency of the process by promoting aerobic oxidation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-cyanophenyl)-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-(4-cyanophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in the preparation of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-cyanophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The ketone group can undergo nucleophilic addition reactions, while the ester group can participate in hydrolysis reactions. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3,4-dichlorophenyl)-3-oxobutanoate: Similar structure but with dichloro substitution on the phenyl ring.
Ethyl 2-(4-methoxyphenyl)-3-oxobutanoate: Similar structure but with a methoxy group on the phenyl ring.
Ethyl 2-(4-aminophenyl)-3-oxobutanoate: Similar structure but with an amino group on the phenyl ring.
Uniqueness
Ethyl 2-(4-cyanophenyl)-3-oxobutanoate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications .
Properties
IUPAC Name |
ethyl 2-(4-cyanophenyl)-3-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12(9(2)15)11-6-4-10(8-14)5-7-11/h4-7,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTMCJNMXVSIBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C#N)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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